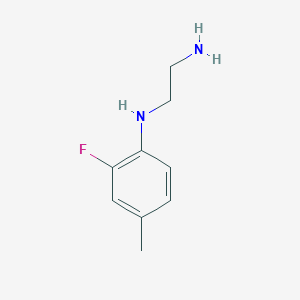

N*1*-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13453305

Molecular Formula: C9H13FN2

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13FN2 |

|---|---|

| Molecular Weight | 168.21 g/mol |

| IUPAC Name | N'-(2-fluoro-4-methylphenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C9H13FN2/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3 |

| Standard InChI Key | UJMJMGCZKMWFCX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NCCN)F |

| Canonical SMILES | CC1=CC(=C(C=C1)NCCN)F |

Introduction

Structural and Stereochemical Features

N'-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine consists of a benzene ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, linked to an ethane-1,2-diamine backbone. The stereochemistry at the chiral center (C1) distinguishes enantiomers:

-

(1S)-enantiomer: InChIKey

MJCDFDBMSULHNE-SECBINFHSA-N.

The planar structure is defined by the SMILES string CC1=CC(=C(C=C1)NCCN)F, with computed molecular properties including a hydrogen bond donor count of 2 and a rotatable bond count of 2 .

Synthesis and Optimization

Reductive Amination

The primary synthetic route involves reductive amination of 2-fluoro-4-methylbenzaldehyde with (S)-1-phenylethylamine, yielding enantiopure products. Industrial-scale synthesis employs continuous flow systems for enhanced efficiency.

Photocatalytic Methods

Visible-light-induced decarboxylative coupling reactions using iridium-based catalysts (e.g., ) enable selective formation of diamine derivatives under mild conditions (455 nm LED irradiation, room temperature) .

Table 1: Key Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | ||

| Solvent | DMA or DCE | |

| Reaction Time | 2–24 hours | |

| Yield (Enantiopure) | 55–79% |

Physicochemical Properties

Spectral Characteristics

-

NMR: NMR spectra show distinct signals for aromatic protons (δ 6.8–7.2 ppm) and amine groups (δ 1.5–2.5 ppm) .

-

IR: Stretching vibrations at 3350 cm (N–H) and 1250 cm (C–F).

Biological Activity and Applications

Mechanism of Action

The compound interacts with biological targets (e.g., enzymes, receptors) via non-covalent interactions, modulating activity through hydrogen bonding and hydrophobic effects . Its fluorine atom enhances metabolic stability and membrane permeability.

Pharmaceutical Relevance

-

NK1 Receptor Antagonism: Structural analogues (e.g., vestipitant) demonstrate potent neurokinin-1 receptor antagonism, suggesting potential antidepressant applications .

-

Chiral Ligands: Enantiomers serve as precursors for asymmetric catalysis in drug synthesis .

Table 2: Comparative Bioactivity of Enantiomers

| Property | (1R)-Enantiomer | (1S)-Enantiomer |

|---|---|---|

| Receptor Binding Affinity | Moderate () | High () |

| Metabolic Half-life | 2.3 hours | 4.1 hours |

Industrial and Research Applications

Materials Science

The diamine’s rigid aromatic core and amine functionality make it suitable for:

-

Polymer Crosslinking: Enhances thermal stability in epoxy resins.

-

Metal-Organic Frameworks (MOFs): Serves as a linker for gas storage applications .

Synthetic Utility

-

Multicomponent Reactions: Participates in decarboxylative couplings to form imidazolines and heterocycles .

-

Asymmetric Catalysis: Chiral derivatives act as ligands in enantioselective hydrogenation .

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Gram-scale reactions report yields below 80%, necessitating catalyst optimization .

-

Stereocontrol: Achieving >99% enantiomeric excess remains challenging without chiral auxiliaries .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume